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Compound of Interest

2,3-Dihydro-1,5-benzothiazepin-
4(5H)-one

Cat. No.: B1295154

Compound Name:

An In-depth Technical Guide to 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of the core heterocyclic compound, 2,3-Dihydro-1,5-benzothiazepin-
4(5H)-one. It is intended for researchers, scientists, and professionals in the field of drug
development and medicinal chemistry. This document details the fundamental characteristics of
the unsubstituted parent compound, offering a foundation for further research and development
of its derivatives.

Chemical Identity and Physical Properties

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one is a bicyclic heterocyclic compound containing a
benzene ring fused to a seven-membered thiazepine ring. The core structure is foundational to
a class of pharmacologically significant molecules.

Table 1: Physical and Chemical Properties of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
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Property Value Source

2,3-dihydro-1,5-
IUPAC Name ) ) [1]
benzothiazepin-4(5H)-one

CAS Number 53454-43-6 [1]
Molecular Formula CoHoNOS [1]
Molecular Weight 179.24 g/mol [1]
Appearance Crystalline Powder [2]

Note: Specific experimental data for properties such as melting point, boiling point, and
solubility of the unsubstituted compound are not readily available in the cited literature. The
provided information for substituted derivatives, such as (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-
(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one (CAS 42399-49-5), includes a melting point
of 203-206 °C and slight solubility in DMSO and Methanol.[3]

Synthesis and Spectroscopic Analysis

The synthesis of the 2,3-dihydro-1,5-benzothiazepin-4(5H)-one core and its derivatives is a
subject of significant interest in organic chemistry.

General Synthesis Method

A common and effective method for the synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-
ones involves the condensation reaction between 2-aminothiophenol and a,[3-unsaturated
acids or their derivatives.[4]

Experimental Protocol: General Synthesis of 2-substituted 2,3-dihydro[5][6]benzothiazepin-
4(5H)-ones

¢ Reactants: A mixture of o-aminothiophenol and an appropriate acrylic or cinnamic acid.
e Procedure:

o An intimate mixture of o-aminothiophenol and the corresponding a,3-unsaturated acid is
heated at 170°C with stirring for 6 hours.
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o After heating, the residue is triturated with ethanol at 5°C.
o The resulting crystals are collected.

o Recrystallization from a suitable solvent, such as acetonitrile, is performed to yield the
purified 2,3-dihydro[5][6]benzothiazepin-4(5H)-one derivative.

 Yields: This method has been reported to produce yields in the range of 66-78%.

Diagram 1: General Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones

(Z—AminothiophenoD (G,B—Unsaturated Acid)
Intermediate Adduct

Cyclization (Heat, 170°C)

( )

General Synthesis Pathway

Click to download full resolution via product page

A simplified workflow for the synthesis of the benzothiazepine core.

Spectroscopic Data

The structural confirmation of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones is typically
achieved through various spectroscopic techniques.

e Infrared (IR) Spectroscopy: The IR spectra of these compounds, usually recorded as KBr
pellets, are crucial for identifying key functional groups. For the broader class of
phenothiazines, which share some structural similarities, characteristic N-H stretching
frequencies are observed, which can be influenced by intermolecular hydrogen bonding.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectroscopy are
instrumental in elucidating the detailed structure of the benzothiazepine ring system and the

positioning of any substituents.[7]

o Mass Spectrometry: Mass spectrometry provides information on the molecular weight and
fragmentation pattern of the compounds, further confirming their identity.

Note: While general references to the use of these techniques for substituted derivatives are
available, specific spectral data for the unsubstituted 2,3-Dihydro-1,5-benzothiazepin-4(5H)-
one were not found in the search results.

Biological Activity and Potential Sighaling Pathways

The 1,5-benzothiazepine scaffold is a "privileged structure™ in medicinal chemistry, with its
derivatives exhibiting a wide range of biological activities.

Table 2: Reported Biological Activities of 1,5-Benzothiazepine Derivatives
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Ke
Biological Activity Description y . References
Derivatives/Targets

Primarily act as
) calcium channel o )
Cardiovascular Effects , Diltiazem, Clentiazem
blockers, leading to

vasodilation.

Some derivatives

have shown cytotoxic Halogenated phenyl

Anticancer Activity ) ) i o
effects against various  substituted derivatives
cancer cell lines.
Certain derivatives
have been identified
as potent inhibitors of 2,4-diphenyl-2,3-

) o mushroom tyrosinase,  dihydro-1,5-
Tyrosinase Inhibition [8]

suggesting potential benzothiazepine
applications in treating  derivatives
hyperpigmentation

disorders.

A series of derivatives

have demonstrated

) inhibitory potential Various substituted
o-Glucosidase ) ) ]
o against a-glucosidase, 2,3-dihydro-1,5- [4]
Inhibition o ) ) )
indicating possible benzothiazepines
antidiabetic
applications.

The class has also
been explored for anti-
o inflammatory, anti-HIV, ) o
Other Activities ) Various derivatives [8]
analgesic, and
anticonvulsant

properties.

While the biological activities of numerous substituted derivatives have been investigated, there
is a lack of specific data on the biological effects of the unsubstituted 2,3-Dihydro-1,5-
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benzothiazepin-4(5H)-one. The known mechanisms of action for this class of compounds are
diverse and dependent on the specific substitutions on the core ring structure. For instance, the
cardiovascular effects of diltiazem are attributed to its interaction with L-type voltage-gated
Ca?* channels.[7]

Diagram 2: Potential Areas of Biological Investigation
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Potential therapeutic areas for derivatives of the core structure.

Conclusion

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one represents a vital scaffold in the development of
new therapeutic agents. While a significant body of research exists for its substituted
derivatives, particularly in the cardiovascular field, the fundamental physical and biological
properties of the unsubstituted parent compound remain less characterized. This technical
guide consolidates the available information and highlights the need for further investigation
into the specific characteristics of the core molecule. Such research will undoubtedly provide a
more robust foundation for the rational design and synthesis of novel and more effective 1,5-
benzothiazepine-based drugs for a variety of therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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